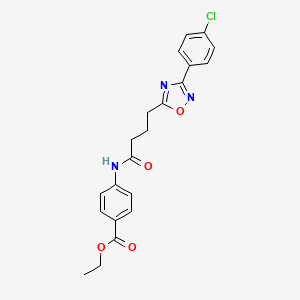
ethyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the oxadiazole family of compounds, which have shown promising results in various fields of study, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways in cells. For example, in cancer cells, it has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, it has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines in immune cells. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments is its potential as a building block for the synthesis of functional materials with optical and electronic properties. It also has potential as an anticancer and anti-inflammatory agent. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its biological effects.
Direcciones Futuras
There are several future directions for the study of ethyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One direction is the further exploration of its potential as an anticancer and anti-inflammatory agent. Another direction is the synthesis of functional materials using this compound as a building block. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
The synthesis of ethyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves several steps. The starting material is 4-chlorobenzhydrazide, which is reacted with ethyl 4-bromobenzoate in the presence of a base to form 4-(4-ethoxycarbonylphenyl)hydrazinecarboxamide. This intermediate is then reacted with 3-chloropropionyl chloride to form ethyl 4-(4-(3-chloropropanamido)phenyl)hydrazinecarboxylate. Finally, the oxadiazole ring is formed by reacting this intermediate with acetic anhydride and sodium azide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has been studied extensively in various scientific fields. In medicinal chemistry, it has shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been investigated as a potential anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In biochemistry, it has been studied as a potential inhibitor of enzymes involved in various metabolic pathways. In materials science, it has shown potential as a building block for the synthesis of functional materials with optical and electronic properties.
Propiedades
IUPAC Name |
ethyl 4-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-2-28-21(27)15-8-12-17(13-9-15)23-18(26)4-3-5-19-24-20(25-29-19)14-6-10-16(22)11-7-14/h6-13H,2-5H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWFBYPNOIJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

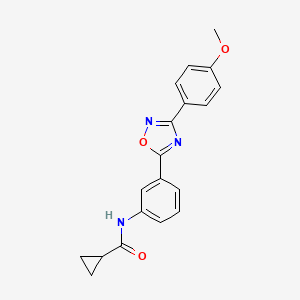
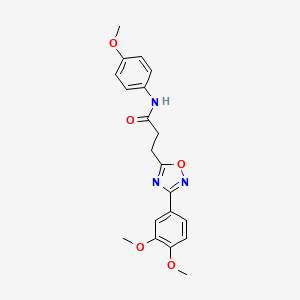



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7700963.png)

![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)
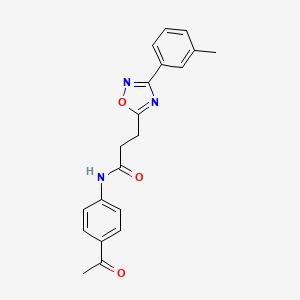
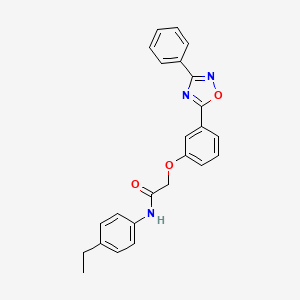

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide](/img/structure/B7701024.png)

